3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
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Overview
Description
“3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile” is a research chemical . It’s used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of this compound is C13H15N3O3 . It contains a pyrazino[1,2-b]indazol ring system, which is a bicyclic structure consisting of a pyrazine ring fused with an indazole ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.28 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility aren’t specified in the available data .Scientific Research Applications
Hydrotris(indazolyl)borates Synthesis
Hydrotris(indazolyl)borates containing various substituents on the indazole ring have been synthesized, demonstrating the versatility of indazole derivatives in ligand design. These compounds form complexes with metals like Co, Fe, and Zn, showcasing their potential in coordination chemistry and catalysis (Rheingold et al., 1997).
Anti-Cancer Activity
Novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been synthesized and evaluated for their anti-breast cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines. Certain compounds exhibited potent cytotoxicity, highlighting the therapeutic potential of indazole derivatives in cancer treatment (Kim et al., 2017).
Photochemical Synthesis
The photochemical synthesis of 4-phenyl-3-oxazolin-5-ones from 3-phenyl-2H-azirines, involving benzonitrile-methylide intermediates, highlights the utility of indazole derivatives in generating reactive intermediates for further chemical transformations (Gakis et al., 1976).
Antimicrobial and Antifungal Activity
Pyrazoline and pyrazole derivatives incorporating benzonitrile groups have been synthesized and demonstrated significant antimicrobial and antifungal activities. This research underlines the potential of indazole-based compounds in developing new antimicrobial agents (Hassan, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-11-13-4-3-5-14(10-13)12-21-8-9-22-17(18(21)23)15-6-1-2-7-16(15)20-22/h3-5,8-10H,1-2,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNNJJDTKNFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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